molecular formula C11H11NO2 B8298709 3-(3-Pyridylmethylene)-2,4-pentanedione

3-(3-Pyridylmethylene)-2,4-pentanedione

Cat. No. B8298709
M. Wt: 189.21 g/mol
InChI Key: YFOGYKVNOKKNLZ-UHFFFAOYSA-N
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Patent
US05292771

Procedure details

The procedure described in Example 3 was repeated by using 3.21 g of pyridine-3-carboxaldehyde and 3.3 g of 2,4-pentanedione. Yield 2.95 g, mp 52°-57° C.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[CH3:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH3:13]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[C:11]([C:10](=[O:15])[CH3:9])[C:12](=[O:14])[CH3:13])[CH:2]=1

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(CC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.